![molecular formula C23H21NO2S3 B4637973 1-[(2Z)-2-(6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-5-phenyl-1,3-dithiol-4-yl]ethanone](/img/structure/B4637973.png)
1-[(2Z)-2-(6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-5-phenyl-1,3-dithiol-4-yl]ethanone
Overview
Description
1-[(2Z)-2-(6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-5-phenyl-1,3-dithiol-4-yl]ethanone is a complex organic compound featuring multiple functional groups, including methoxy, dimethyl, thioxo, and dithiol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2Z)-2-(6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-5-phenyl-1,3-dithiol-4-yl]ethanone typically involves multi-step organic reactions. The key steps may include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the thioxo group: This step may involve the reaction of the quinoline derivative with Lawesson’s reagent or phosphorus pentasulfide.
Formation of the dithiol moiety: This can be accomplished by reacting the intermediate with appropriate thiolating agents.
Final coupling reaction: The final step involves coupling the intermediate with ethanone derivatives under suitable conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[(2Z)-2-(6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-5-phenyl-1,3-dithiol-4-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone.
Reduction: The quinoline core can be reduced to a tetrahydroquinoline derivative.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving quinoline derivatives.
Medicine: Possible applications in drug discovery and development, particularly for diseases where quinoline derivatives have shown efficacy.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(2Z)-2-(6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-5-phenyl-1,3-dithiol-4-yl]ethanone would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds with similar quinoline cores but different substituents.
Thioxo compounds: Compounds with thioxo groups but different core structures.
Dithiol compounds: Compounds with dithiol groups but different core structures.
Uniqueness
1-[(2Z)-2-(6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-5-phenyl-1,3-dithiol-4-yl]ethanone is unique due to its combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
1-[(2Z)-2-(6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-5-phenyl-1,3-dithiol-4-yl]ethanone, also known by its CAS number 5968-78-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 439.61 g/mol. Its structure includes a quinoline moiety and dithiol components which are crucial for its interaction with biological targets.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Anticancer Activity : Preliminary studies have demonstrated that derivatives of thioxoquinoline compounds exhibit significant cytotoxic effects against various cancer cell lines. The compound has shown potential in inhibiting cell proliferation and inducing apoptosis in glioblastoma cells through the modulation of key signaling pathways .
- Antioxidant Properties : The presence of sulfur-containing groups suggests that the compound may possess antioxidant properties, potentially scavenging free radicals and reducing oxidative stress in cells .
- Enzyme Inhibition : Some studies highlight the compound's ability to inhibit enzymes such as α-amylase and urease, which are relevant in metabolic disorders and infection control .
Biological Activity Data Table
Case Studies
- Study on Antitumor Activity : A study conducted by Da Silva et al. evaluated the anticancer properties of thiazolidine derivatives similar to our compound and reported significant reductions in cell viability across multiple cancer types, suggesting that structural modifications can enhance efficacy .
- Antioxidant Evaluation : Research involving the antioxidant capacity of sulfur-containing compounds revealed that the presence of methoxy and thioxo groups significantly increased their ability to neutralize reactive oxygen species (ROS), indicating potential therapeutic applications in oxidative stress-related diseases .
- Enzyme Inhibition Studies : A comparative analysis showed that compounds with similar structures exhibited varying degrees of enzyme inhibition, emphasizing the importance of specific functional groups in enhancing inhibitory activity against α-amylase and urease .
Properties
IUPAC Name |
1-[(2Z)-2-(6-methoxy-2,2-dimethyl-3-sulfanylidene-1H-quinolin-4-ylidene)-5-phenyl-1,3-dithiol-4-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2S3/c1-13(25)19-20(14-8-6-5-7-9-14)29-22(28-19)18-16-12-15(26-4)10-11-17(16)24-23(2,3)21(18)27/h5-12,24H,1-4H3/b22-18+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGRGVVMJBBEEU-RELWKKBWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(SC(=C2C3=C(C=CC(=C3)OC)NC(C2=S)(C)C)S1)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=C(S/C(=C/2\C3=C(C=CC(=C3)OC)NC(C2=S)(C)C)/S1)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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